molecular formula C9H5BrCl2N2O B12915807 3-Bromo-6-chloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 87779-06-4

3-Bromo-6-chloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12915807
CAS No.: 87779-06-4
M. Wt: 307.96 g/mol
InChI Key: MULNATYFDWYUPB-UHFFFAOYSA-N
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Description

3-Bromo-6-chloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that contains both pyridine and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-chloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multiple steps. One common method includes the bromination and chlorination of a pyrido[1,2-a]pyrimidin-4-one precursor. The reaction conditions often involve the use of bromine and chlorine reagents under controlled temperature and solvent conditions .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthesis methods. This would include the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-chloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various types of chemical reactions including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups replacing the halogens .

Mechanism of Action

The mechanism of action of 3-Bromo-6-chloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-6-chloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one is unique due to its specific combination of bromine, chlorine, and chloromethyl groups attached to the pyrido[1,2-a]pyrimidin-4-one scaffold. This unique structure imparts distinct chemical reactivity and potential biological activity compared to other similar compounds .

Properties

CAS No.

87779-06-4

Molecular Formula

C9H5BrCl2N2O

Molecular Weight

307.96 g/mol

IUPAC Name

3-bromo-6-chloro-2-(chloromethyl)pyrido[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C9H5BrCl2N2O/c10-8-5(4-11)13-7-3-1-2-6(12)14(7)9(8)15/h1-3H,4H2

InChI Key

MULNATYFDWYUPB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=C(C(=O)N2C(=C1)Cl)Br)CCl

Origin of Product

United States

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